Cas no 113975-31-8 (N-(3-Iodopyridin-2-yl)pivalamide)
N-(3-Iodopyridin-2-yl)pivalamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3-Iodopyridin-2-yl)pivalamide
- N-(3-IODO-2-PYRIDINYL)-TERT-BUTANAMIDE
- 3-IODO-2-(2,2,2-TRIMETHYLACETAMIDO)PYRIDINE
- N-(3-Iodo-2-pyridyl)pivalamide
- N-(3-IODO-PYRIDIN-2-YL)-2,2-DIMETHYL-PROPIONAMIDE
- N-(3-Iodopyridin-2-yl)-2,2-dimethylpropionamide
- N-(3-iodopyridin-2-yl)-2,2-dimethylpropanamide
- N-(3-iodo-2-pyridinyl)-2,2-dimethylpropanamide
- PROPANAMIDE, N-(3-IODO-2-PYRIDINYL)-2,2-DIMETHYL-
- PubChem16547
- 2-Pivaloylamino-3-iodopyridine
- WHHVZQZQGUTYJM-UHFFFAOYSA-N
- 3-iodo-2-(piva
- Propanamide,N-(3-iodo-2-pyridinyl)-2,2-dimethyl-
- WHHVZQZQGUTYJM-UHFFFAOYSA-
- N-(3-iodanylpyridin-2-yl)-2,2-dimethyl-propanamide
- AB21727
- N-(3-iodo-2-pyridyl)-2,2-dimethyl-propanamide
- O11990
- AKOS015854000
- A803113
- Q-103413
- CS-W012105
- DS-13042
- N-(3-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, AldrichCPR
- DTXSID30449382
- 3-iodo-2-(pivaloylamino)pyridine
- SCHEMBL510235
- MFCD05662384
- N-(3-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide, 97%
- n-(3-iodopyridin-2-yl)-2,2-dimethyl-propionamide
- AM20050681
- 113975-31-8
- BCP23298
- 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoro- Ethanone
- FT-0677602
- DB-002163
-
- MDL: MFCD05662384
- Inchi: 1S/C10H13IN2O/c1-10(2,3)9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14)
- InChI Key: WHHVZQZQGUTYJM-UHFFFAOYSA-N
- SMILES: IC1=CC=CN=C1NC(C(C)(C)C)=O
Computed Properties
- Exact Mass: 304.00700
- Monoisotopic Mass: 304.007256
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.4
- Topological Polar Surface Area: 42
Experimental Properties
- Color/Form: White powder
- Density: 1.623
- Melting Point: 144-146 °C
- Boiling Point: 402.6°Cat760mmHg
- Flash Point: 197.3°C
- Refractive Index: 1.615
- PSA: 41.99000
- LogP: 2.74380
- Sensitiveness: Light Sensitive
- Solubility: Not determined
N-(3-Iodopyridin-2-yl)pivalamide Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
N-(3-Iodopyridin-2-yl)pivalamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(3-Iodopyridin-2-yl)pivalamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029191566-25g |
N-(3-Iodopyridin-2-yl)pivalamide |
113975-31-8 | 95% | 25g |
$308.70 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022793-1g |
N-(3-Iodopyridin-2-yl)pivalamide |
113975-31-8 | 97% | 1g |
¥63 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022793-5g |
N-(3-Iodopyridin-2-yl)pivalamide |
113975-31-8 | 97% | 5g |
¥238 | 2024-05-26 | |
| Chemenu | CM175790-10g |
N-(3-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide |
113975-31-8 | 95% | 10g |
$142 | 2021-08-05 | |
| Chemenu | CM175790-25g |
N-(3-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide |
113975-31-8 | 95% | 25g |
$275 | 2021-08-05 | |
| TRC | I719438-10mg |
N-(3-Iodopyridin-2-yl)pivalamide |
113975-31-8 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I719438-50mg |
N-(3-Iodopyridin-2-yl)pivalamide |
113975-31-8 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I719438-100mg |
N-(3-Iodopyridin-2-yl)pivalamide |
113975-31-8 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Matrix Scientific | 018226-1g |
N-(3-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide |
113975-31-8 | 1g |
$139.00 | 2023-09-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N897394-25g |
N-(3-Iodopyridin-2-yl)pivalamide |
113975-31-8 | 97% | 25g |
1,788.30 | 2021-05-17 |
N-(3-Iodopyridin-2-yl)pivalamide Suppliers
N-(3-Iodopyridin-2-yl)pivalamide Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on N-(3-Iodopyridin-2-yl)pivalamide
Introduction to N-(3-Iodopyridin-2-yl)pivalamide (CAS No. 113975-31-8)
N-(3-Iodopyridin-2-yl)pivalamide) is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. With a CAS number of 113975-31-8, this molecule has garnered attention due to its potential applications in drug development and molecular biology. The compound's structure, featuring a pivalamide moiety linked to a 3-iodopyridine ring, makes it a versatile intermediate in synthetic chemistry and a promising candidate for various biochemical assays.
The pivalamide group, known for its stability and compatibility with biological systems, enhances the solubility and bioavailability of the compound. This feature is particularly valuable in pharmaceutical formulations where efficient delivery to target sites is crucial. On the other hand, the 3-iodopyridine moiety introduces a reactive site that can be exploited for further chemical modifications, enabling the synthesis of more complex derivatives with tailored properties.
In recent years, N-(3-Iodopyridin-2-yl)pivalamide) has been extensively studied for its role in medicinal chemistry. Researchers have leveraged its structural attributes to develop novel inhibitors and probes for enzymatic and cellular studies. The iodine atom on the pyridine ring provides a handle for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl compounds. These reactions are widely employed in the synthesis of active pharmaceutical ingredients (APIs) due to their high yields and selectivity.
One of the most compelling aspects of N-(3-Iodopyridin-2-yl)pivalamide) is its utility in the development of targeted therapies. The compound has been explored as a precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its potential in creating inhibitors for kinases and other enzymes implicated in cancer progression. The ability to modify the pivalamide group allows for fine-tuning of binding interactions, leading to compounds with enhanced potency and reduced off-target effects.
The field of chemical biology has also benefited from the use of N-(3-Iodopyridin-2-yl)pivalamide). Its incorporation into biosensors and probes has enabled researchers to visualize and manipulate biological processes at the molecular level. The compound's fluorescence properties, when coupled with appropriate dyes or tags, make it an invaluable tool for high-throughput screening and live-cell imaging. These applications are critical for understanding complex biological networks and identifying new therapeutic targets.
Advances in computational chemistry have further enhanced the utility of N-(3-Iodopyridin-2-yl)pivalamide). Molecular modeling studies have provided insights into its interactions with biological targets, allowing for rational drug design. By predicting binding affinities and optimizing molecular structures, researchers can accelerate the development of novel drugs with improved efficacy. The integration of machine learning algorithms has also enabled the identification of new derivatives with enhanced pharmacological properties.
The synthesis of N-(3-Iodopyridin-2-yl)pivalamide) presents both challenges and opportunities for synthetic chemists. While traditional methods rely on multi-step processes involving halogenation and amide bond formation, recent innovations have led to more streamlined synthetic routes. Catalytic methods, such as transition metal-catalyzed reactions, have significantly reduced reaction times and improved yields. These advancements not only make the compound more accessible but also open doors for large-scale production.
The environmental impact of chemical synthesis is another area where N-(3-Iodopyridin-2-yl)pivalamide) plays a crucial role. Green chemistry principles have guided researchers toward developing sustainable synthetic pathways that minimize waste and reduce energy consumption. Techniques such as flow chemistry and solvent-free reactions have been employed to enhance efficiency while adhering to ecological standards. These efforts align with global initiatives to promote sustainable pharmaceutical practices.
In conclusion, N-(3-Iodopyridin-2-yl)pivalamide) (CAS No. 113975-31-8) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structure offers a rich platform for synthetic modifications, enabling the creation of novel therapeutics targeting various diseases. As research continues to evolve, this compound will undoubtedly remain at the forefront of innovation in chemical biology and medicinal chemistry.
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